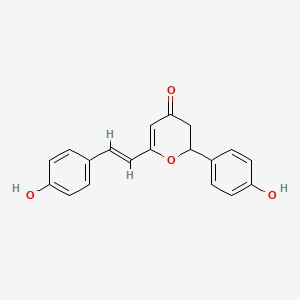
Cyclobisdemethoxycurcumin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobisdemethoxycurcumin is a naturally occurring compound belonging to the curcuminoid family, which is derived from the turmeric plant (Curcuma longa). It is structurally similar to curcumin, bisdemethoxycurcumin, and demethoxycurcumin, and is known for its potent antioxidant and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobisdemethoxycurcumin can be synthesized through various chemical reactions involving curcumin as a starting material. One common method involves the demethylation of curcumin using strong bases such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) under controlled conditions. The reaction typically takes place at elevated temperatures and may require the use of organic solvents like methanol or ethanol to facilitate the reaction.
Industrial Production Methods: On an industrial scale, this compound is produced through large-scale extraction and purification processes from turmeric rhizomes. The extraction involves grinding the rhizomes and using solvents such as ethanol or acetone to extract the curcuminoids. The extract is then subjected to chromatographic techniques to isolate this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Cyclobisdemethoxycurcumin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve the use of halogenating agents such as bromine (Br2) or iodine (I2).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically result in the formation of hydroxylated derivatives.
Substitution: Substitution reactions can produce halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a standard for antioxidant assays.
Biology: Cyclobisdemethoxycurcumin exhibits strong antioxidant and anti-inflammatory properties, making it useful in biological studies related to oxidative stress and inflammation.
Medicine: It has shown promise in preclinical studies for its potential therapeutic effects in conditions such as cancer, diabetes, and neurodegenerative diseases.
Industry: this compound is used in the cosmetics and food industries as a natural antioxidant and coloring agent.
Mechanism of Action
Cyclobisdemethoxycurcumin exerts its effects primarily through its antioxidant properties. It acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cellular components. The compound also modulates various signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects.
Molecular Targets and Pathways:
Nuclear factor-kappa B (NF-κB): this compound inhibits the activation of NF-κB, a key regulator of inflammatory responses.
Mitogen-activated protein kinases (MAPKs): It modulates the activity of MAPKs, which are involved in cell growth and apoptosis.
Caspases: this compound induces apoptosis in cancer cells by activating caspases, enzymes that play a crucial role in programmed cell death.
Comparison with Similar Compounds
Curcumin
Bisdemethoxycurcumin
Demethoxycurcumin
Would you like to know more about any specific aspect of cyclobisdemethoxycurcumin?
Properties
Molecular Formula |
C19H16O4 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C19H16O4/c20-15-6-1-13(2-7-15)3-10-18-11-17(22)12-19(23-18)14-4-8-16(21)9-5-14/h1-11,19-21H,12H2/b10-3+ |
InChI Key |
XRFSYDSFAJCJHE-XCVCLJGOSA-N |
Isomeric SMILES |
C1C(OC(=CC1=O)/C=C/C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Canonical SMILES |
C1C(OC(=CC1=O)C=CC2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















